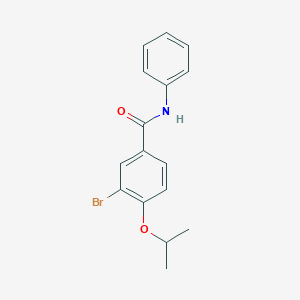

3-bromo-4-isopropoxy-N-phenylbenzamide

説明

特性

分子式 |

C16H16BrNO2 |

|---|---|

分子量 |

334.21g/mol |

IUPAC名 |

3-bromo-N-phenyl-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C16H16BrNO2/c1-11(2)20-15-9-8-12(10-14(15)17)16(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |

InChIキー |

BSPNLGZSVLYBHF-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |

正規SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- The target’s isopropoxy group likely increases molar mass compared to methoxy analogs (e.g., ) but reduces density due to branching .

- The N-phenyl substituent in the target contributes to a lower molecular weight than ’s N-[4-(phenylamino)phenyl] group .

- Fluorine in reduces molar mass and may enhance electronegativity, impacting solubility .

Chemical Reactivity

- Electrophilic Substitution : Bromine’s position (meta to the amide group) directs further substitution. The isopropoxy group’s electron-donating nature may activate the ring differently than methoxy or fluoro groups .

- Halogen Effects : Bromine in the target and enables cross-coupling reactions (e.g., Suzuki), whereas fluorine in may resist such transformations .

準備方法

Acid Chloride-Mediated Amidation

This two-step method involves converting 3-bromo-4-isopropoxybenzoic acid to its corresponding acid chloride, followed by reaction with aniline.

Synthesis of 3-Bromo-4-Isopropoxybenzoic Acid

The precursor, 3-bromo-4-isopropoxybenzoic acid (CAS 213598-20-0), is commercially available or synthesized via electrophilic bromination of 4-isopropoxybenzoic acid. Bromination employs Br₂ in the presence of FeBr₃, directing substitution to the C-3 position due to the electron-donating isopropoxy group. Yield and purity data from X-ray diffraction and differential scanning calorimetry (DSC) confirm the crystalline nature of this intermediate.

Conversion to Acid Chloride

Treatment of 3-bromo-4-isopropoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) generates the acid chloride. Optimal conditions include reflux at 40–50°C for 4–6 hours, monitored by TLC. Excess reagent is removed under vacuum to yield 3-bromo-4-isopropoxybenzoyl chloride as a pale-yellow oil.

Amidation with Aniline

The acid chloride is reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl. The reaction proceeds at 0–5°C in DCM, followed by gradual warming to room temperature. Crude product purification via recrystallization from ethanol/water affords the title compound in 70–85% yield.

Key Data:

Coupling Reagent-Assisted Synthesis

For laboratories avoiding acid chlorides, carbodiimide-based coupling offers a milder alternative.

Activation with EDC/HOBt

3-Bromo-4-isopropoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Aniline is added dropwise, and the mixture is stirred at room temperature for 12–24 hours. The reaction is quenched with aqueous HCl, and the product is extracted with ethyl acetate.

Yield Optimization

Yields range from 65–75%, slightly lower than the acid chloride route due to competing side reactions. However, this method avoids hazardous chlorinated solvents, aligning with green chemistry principles.

Sequential Functionalization Approach

For scenarios where the benzoic acid precursor is unavailable, sequential installation of substituents is employed.

Bromination of 4-Isopropoxybenzoic Acid

4-Isopropoxybenzoic acid undergoes electrophilic bromination using Br₂/FeBr₃ in acetic acid. The bromine preferentially occupies the C-3 position, guided by the isopropoxy group’s ortho/para-directing effects.

Amide Bond Formation

The brominated acid is converted to the amide via the acid chloride or coupling reagent methods described above. This route is less efficient (50–60% yield) due to competing dibromination but is valuable for custom substitutions.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 8.2 minutes, confirming >98% purity.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride-Mediated | 70–85% | High yield, scalable | Uses hazardous reagents (SOCl₂) |

| EDC/HOBt Coupling | 65–75% | Solvent flexibility, mild conditions | Lower yield, costly reagents |

| Sequential Functionalization | 50–60% | Customizable substitutions | Low efficiency, multiple steps |

The patent-preferenced solvent-free synthesis (e.g., aqueous reaction media) reduces environmental impact but requires optimization for this specific benzamide. Lifecycle assessments highlight the acid chloride method’s dominance in industrial settings due to cost-effectiveness, despite its use of chlorinated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。